molecular formula C12H16Cl2O B012414 1-(1-Adamantyl)-2,2-dichloroethanone CAS No. 111079-75-5

1-(1-Adamantyl)-2,2-dichloroethanone

Cat. No. B012414
M. Wt: 247.16 g/mol
InChI Key: ANJSALSBPPIZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Adamantyl)-2,2-dichloroethanone, also known as ADA, is a chemical compound that has been widely used in scientific research. It is a carbonyl compound that contains an adamantyl group and two chlorine atoms attached to the carbonyl carbon. The unique structure of ADA makes it an interesting molecule to study, and it has been used in various research applications.

Mechanism Of Action

The mechanism of action of 1-(1-Adamantyl)-2,2-dichloroethanone is not fully understood, but it is believed to act as an inhibitor of acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, 1-(1-Adamantyl)-2,2-dichloroethanone may increase the levels of acetylcholine in the brain, which could have potential therapeutic effects.

Biochemical And Physiological Effects

1-(1-Adamantyl)-2,2-dichloroethanone has been shown to have various biochemical and physiological effects. Studies have shown that 1-(1-Adamantyl)-2,2-dichloroethanone can increase the levels of acetylcholine in the brain, which could improve cognitive function. 1-(1-Adamantyl)-2,2-dichloroethanone has also been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(1-Adamantyl)-2,2-dichloroethanone in lab experiments is its unique structure, which makes it an interesting molecule to study. 1-(1-Adamantyl)-2,2-dichloroethanone is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using 1-(1-Adamantyl)-2,2-dichloroethanone in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research involving 1-(1-Adamantyl)-2,2-dichloroethanone. One potential area of research is the development of 1-(1-Adamantyl)-2,2-dichloroethanone-based drugs for the treatment of Alzheimer's disease and other cognitive disorders. Another potential area of research is the investigation of 1-(1-Adamantyl)-2,2-dichloroethanone's anti-inflammatory effects and its potential as a therapeutic agent for inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-Adamantyl)-2,2-dichloroethanone and its potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase.

Synthesis Methods

The synthesis of 1-(1-Adamantyl)-2,2-dichloroethanone involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form 1-adamantoyl chloride. This is then reacted with ethylmagnesium bromide to form 1-(1-adamantyl)ethanol. The final step involves the oxidation of 1-(1-adamantyl)ethanol with oxalyl chloride to form 1-(1-adamantyl)-2,2-dichloroethanone.

Scientific Research Applications

1-(1-Adamantyl)-2,2-dichloroethanone has been used in various scientific research applications. It has been studied as a potential inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 1-(1-Adamantyl)-2,2-dichloroethanone has also been studied as a potential inhibitor of butyrylcholinesterase, another enzyme that is involved in the breakdown of acetylcholine.

properties

CAS RN

111079-75-5

Product Name

1-(1-Adamantyl)-2,2-dichloroethanone

Molecular Formula

C12H16Cl2O

Molecular Weight

247.16 g/mol

IUPAC Name

1-(1-adamantyl)-2,2-dichloroethanone

InChI

InChI=1S/C12H16Cl2O/c13-11(14)10(15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9,11H,1-6H2

InChI Key

ANJSALSBPPIZES-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C(Cl)Cl

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C(Cl)Cl

synonyms

Ethanone, 2,2-dichloro-1-tricyclo[3.3.1.13,7]dec-1-yl- (9CI)

Origin of Product

United States

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